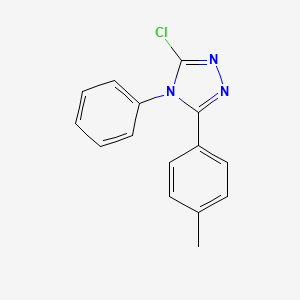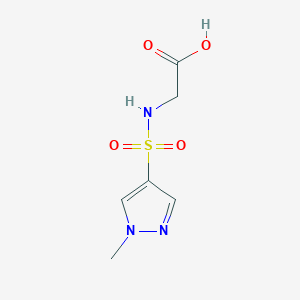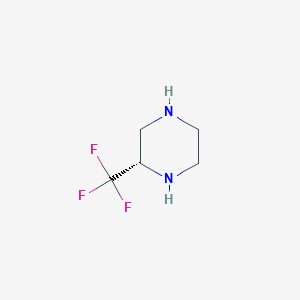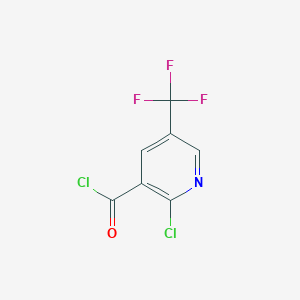
3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole
Overview
Description
3-Chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole, also known as CMPT, is a heterocyclic compound found in a variety of biological systems. It is a member of the triazole family, which is a class of compounds containing three nitrogen atoms in a ring structure. CMPT has been studied extensively due to its potential applications in various areas of scientific research, including drug development, biosensors, and biocatalysis.
Scientific Research Applications
Antimicrobial and Antifungal Properties
1,2,4-Triazole derivatives, including variants similar to 3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole, have demonstrated significant antimicrobial and antifungal activities. For instance, compounds synthesized from 1,2,4-triazoles have shown good to moderate effectiveness against various microorganisms. This indicates their potential application in developing new antimicrobial agents (Roy, Desai, & Desai, 2005); (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Oxidation Processes
In a study focusing on the use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, a compound similar to the one , as an oxidizing agent, it was found effective in converting pyrazolines to pyrazoles under mild conditions. This suggests potential applications in organic synthesis and chemical transformations (Zolfigol et al., 2006).
Molecular Interactions and Structural Analysis
The study of 1,2,4-triazole derivatives provides insights into various molecular interactions, crucial for understanding their biological activity. For example, an analysis of biologically active 1,2,4-triazole derivatives has revealed the presence of various intermolecular interactions, such as C-H⋯π and lp⋯π, which are essential for their function (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Corrosion Inhibition
1,2,4-Triazole derivatives have been studied for their corrosion inhibition properties. They have demonstrated efficiency in protecting metals like steel in corrosive environments, indicating their potential use in material science and engineering applications (Bentiss et al., 2007).
properties
IUPAC Name |
3-chloro-5-(4-methylphenyl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c1-11-7-9-12(10-8-11)14-17-18-15(16)19(14)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNIYZPLMOCTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)
![[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1416433.png)
![(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B1416434.png)
![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)
![4,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1416436.png)

![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)

![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)

![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)

![3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416451.png)
